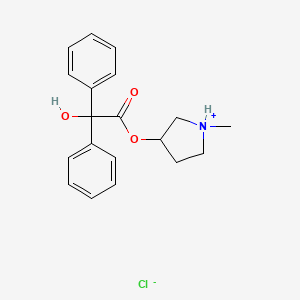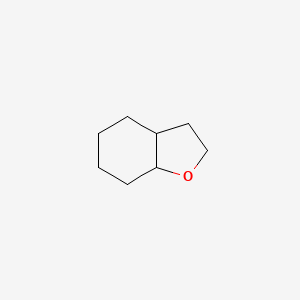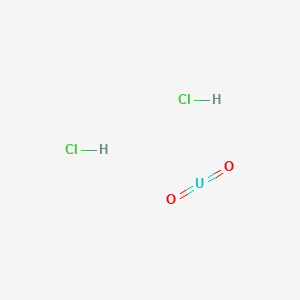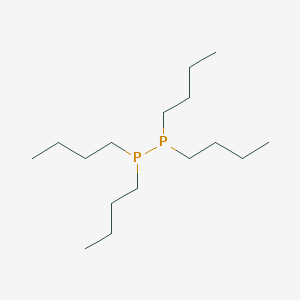
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is a chemical compound that belongs to the class of esters derived from benzilic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride typically involves the esterification of benzilic acid with 1-methyl-3-pyrrolidinol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzilic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its unique chemical properties are advantageous.
Mécanisme D'action
The mechanism of action of benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzilic acid and 1-methyl-3-pyrrolidinol, which may then interact with biological pathways. The pyrrolidine ring can also participate in binding interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzilic acid, 1-ethyl-3-pyrrolidinyl ester: Similar in structure but with an ethyl group instead of a methyl group.
Benzilic acid, 1-methyl-2-pyrrolidinyl ester: Differing in the position of the methyl group on the pyrrolidine ring.
Benzilic acid, 1-methyl-3-piperidinyl ester: Featuring a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
Uniqueness
Benzilic acid, 1-methyl-3-pyrrolidinyl ester, hydrochloride is unique due to its specific combination of a benzilic acid ester and a 1-methyl-3-pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
13696-09-8 |
|---|---|
Formule moléculaire |
C19H22ClNO3 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
(1-methylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C19H21NO3.ClH/c1-20-13-12-17(14-20)23-18(21)19(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16;/h2-11,17,22H,12-14H2,1H3;1H |
Clé InChI |
CQUFMBVKLXNKNE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)

![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)
